N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-14-2-4-16(5-3-14)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-15-6-8-20-9-7-15/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQKCNJNHYEMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, commonly referred to as SDZ ISQ 844, is a compound with potential pharmaceutical applications. Its structure includes a pyridine ring and a tosylated oxazolidine, which may contribute to its biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O5 |
| Molecular Weight | 357.400 g/mol |
| CAS Number | 143526-87-8 |
| Density | 1.21 g/cm³ |
| Boiling Point | 529.8 °C |
| LogP | 1.911 |
Structural Characteristics
The compound features a pyridine moiety, which is known for its role in various biological activities, and a tosylated oxazolidine that may enhance its stability and solubility in biological systems.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit several pharmacological effects:
- Antimicrobial Activity : Studies have shown that oxalamide derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses in vitro.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity Study
A study assessed the antimicrobial efficacy of various oxalamide derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL, suggesting promising antimicrobial properties.
Anticancer Activity Research
In vitro assays conducted on human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting its potential as an anticancer agent.
Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of the compound in a murine model of inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential therapeutic role in inflammatory diseases.
Comparison with Similar Compounds
Substituent-Driven Bioactivity
- Antiviral Activity : Compounds like 14 () feature thiazole and pyrrolidine groups, which may enhance binding to viral targets (e.g., HIV CD4-binding site). In contrast, the pyridin-4-ylmethyl group in the target compound could favor interactions with aromatic residues in enzymes or receptors .
- Flavoring Agents : S336 () utilizes 2,4-dimethoxybenzyl and pyridin-2-yl ethyl groups, which are critical for umami receptor (hTAS1R1/hTAS1R3) activation. The target compound’s pyridin-4-ylmethyl group may lack this specificity due to differences in spatial orientation .
- Enzyme Inhibition : Compound 28 () employs halogenated aryl groups (3-chloro-4-fluorophenyl) for cytochrome P450 inhibition, while the target compound’s tosyloxazolidine group could act as a leaving group or steric hindrance modulator .
Metabolic and Toxicological Profiles
- The target compound’s tosyl group may undergo sulfonate hydrolysis, altering its metabolic pathway compared to S336 .
- Safety Margins: S336 has a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin >33 million. 16.100/16.101) share this profile, implying the target compound’s safety could depend on substituent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
